N-(4-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-2,4-dione core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an N-(4-chlorobenzyl)acetamide moiety at position 1.
Properties
Molecular Formula |
C21H18ClN3O3S2 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O3S2/c22-15-5-3-14(4-6-15)12-23-18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-2-1-10-29-16/h1-6,8,10-11H,7,9,12-13H2,(H,23,26) |
InChI Key |
PCIZNLIXOSQXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following chemical formula:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to influence multiple signaling pathways through enzyme inhibition or receptor modulation. The presence of the thiophene and thieno[3,2-d]pyrimidine moieties may enhance its binding affinity to specific biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study screening a library of compounds identified several analogs that demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have shown efficacy against a range of bacterial and fungal strains. In vitro studies indicated that this compound exhibited potent activity against Gram-positive bacteria and certain fungi, potentially due to its ability to disrupt microbial cell membrane integrity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Cell membrane disruption |
| N-(4-chlorobenzyl)-... | Anticancer, Antimicrobial | Enzyme inhibition |
Case Studies
- Anticancer Screening : A multicellular spheroid model was used to evaluate the efficacy of various thieno[3,2-d]pyrimidine derivatives. The study highlighted that compounds with similar structural features to N-(4-chlorobenzyl)-... showed significant reductions in spheroid viability, indicating strong anticancer potential .
- Antimicrobial Testing : In a comparative study of thiazole derivatives, N-(4-chlorobenzyl)-... was found to outperform traditional antibiotics in inhibiting the growth of resistant bacterial strains. This suggests a promising avenue for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidine Cores
Key Observations:
- The target compound’s thieno[3,2-d]pyrimidin-2,4-dione core provides two keto groups, increasing H-bond acceptor capacity (5 acceptors vs. 4 in ), which may enhance target binding compared to analogues with single keto groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
